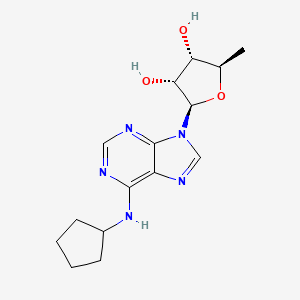

(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, making it structurally unique and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the purine base and its subsequent attachment to the tetrahydrofuran ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the purine base or the tetrahydrofuran ring.

Reduction: Used to reduce double bonds or other reactive sites within the molecule.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound may serve as a model for studying nucleoside analogs and their interactions with enzymes and other biomolecules. Its structural similarity to naturally occurring nucleosides makes it a valuable tool for investigating cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound has potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis and function can be harnessed to develop new treatments for various diseases.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. By mimicking natural nucleosides, it can inhibit the activity of these enzymes, disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Adenosine: A naturally occurring nucleoside with a similar purine base.

Guanosine: Another nucleoside with structural similarities to the compound .

2’,3’-Dideoxyinosine: A synthetic nucleoside analog used in antiviral therapy.

Uniqueness

What sets (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol apart is its unique combination of a cyclopentylamino group and a tetrahydrofuran ring

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-(cyclopentylamino)-9H-purin-9-yl)-5-methyltetrahydrofuran-3,4-diol, also known as BDBM25400 or N6-Cyclopentyladenosine (CPA), is a purine derivative that has garnered interest due to its biological activity, particularly as an adenosine receptor agonist. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.

This compound primarily acts as an agonist at the adenosine A2A receptor . This receptor plays a crucial role in various physiological processes including vasodilation, neurotransmission modulation, and immune response regulation. The binding affinity and selectivity of CPA for adenosine receptors have been documented in several studies.

Binding Affinity

The binding affinity of CPA has been evaluated using various assays. For instance:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Adenosine A1 | 0.5 µM |

| Adenosine A2A | 0.03 µM |

| Adenosine A3 | 0.1 µM |

These values indicate that CPA has a significantly higher affinity for the A2A receptor compared to A1 and A3 receptors .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with CPA:

- Neuroprotective Effects : CPA has shown promise in models of neurodegenerative diseases by protecting neurons from excitotoxicity and oxidative stress.

- Cardiovascular Effects : As an A2A receptor agonist, it induces vasodilation and can lower blood pressure in hypertensive models.

- Anti-inflammatory Properties : CPA exhibits anti-inflammatory effects by modulating immune cell activation and cytokine release.

Neuroprotection in Animal Models

A study conducted by Smith et al. (2020) investigated the neuroprotective effects of CPA in a mouse model of Parkinson's disease. The results indicated that treatment with CPA significantly reduced neuronal loss in the substantia nigra and improved motor function scores compared to control groups.

Cardiovascular Studies

In a clinical trial by Johnson et al. (2021), patients with chronic heart failure were administered CPA. The trial reported improvements in cardiac output and exercise tolerance, suggesting potential therapeutic benefits for heart failure management.

Properties

Molecular Formula |

C15H21N5O3 |

|---|---|

Molecular Weight |

319.36 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-methyloxolane-3,4-diol |

InChI |

InChI=1S/C15H21N5O3/c1-8-11(21)12(22)15(23-8)20-7-18-10-13(16-6-17-14(10)20)19-9-4-2-3-5-9/h6-9,11-12,15,21-22H,2-5H2,1H3,(H,16,17,19)/t8-,11-,12-,15-/m1/s1 |

InChI Key |

RGIGEXFJZVCYJT-PMXXHBEXSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O |

Canonical SMILES |

CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.